Cas no 108664-74-0 (1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one)

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound featuring a methoxyphenyl ketone backbone linked to a 1,2,4-triazole moiety via a propyl spacer. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the triazole group enhances its potential as a precursor for biologically active molecules, particularly in antifungal and antimicrobial applications. The methoxy substituent contributes to electronic modulation, improving solubility and stability under various conditions. Its well-defined chemical properties ensure consistent performance in heterocyclic derivatization and cross-coupling reactions, supporting its use in targeted drug development and specialized organic synthesis.
1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one structure
108664-74-0 structure
Product name:1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
CAS No:108664-74-0
MF:C12H13N3O2
MW:231.250522375107
CID:1186284
PubChem ID:13816028

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one
    • 108664-74-0
    • EN300-134312
    • DTXSID40550413
    • 1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
    • 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
    • 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
    • Inchi: InChI=1S/C12H13N3O2/c1-17-11-4-2-10(3-5-11)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3
    • InChI Key: MGQQHBPLUHITEX-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)CCN2C=NC=N2

Computed Properties

  • Exact Mass: 231.10089
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 57.01
  • LogP: 1.55970

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-134312-1.0g
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
108664-74-0 95%
1g
$528.0 2023-06-06
Enamine
EN300-134312-0.1g
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
108664-74-0 95%
0.1g
$152.0 2023-06-06
TRC
M227288-100mg
1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
108664-74-0
100mg
$ 230.00 2022-06-02
Enamine
EN300-134312-250mg
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
108664-74-0 95.0%
250mg
$216.0 2023-09-30
Aaron
AR00842J-50mg
1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
108664-74-0 95%
50mg
$164.00 2025-01-23
Enamine
EN300-134312-5000mg
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
108664-74-0 95.0%
5000mg
$1530.0 2023-09-30
A2B Chem LLC
AD77423-100mg
1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
108664-74-0 95%
100mg
$379.00 2024-04-20
A2B Chem LLC
AD77423-1g
1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
108664-74-0 95%
1g
$822.00 2024-04-20
A2B Chem LLC
AD77423-250mg
1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
108664-74-0 95%
250mg
$455.00 2024-04-20
A2B Chem LLC
AD77423-500mg
1-Propanone, 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
108664-74-0 95%
500mg
$679.00 2024-04-20

Additional information on 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Introduction to 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS No. 108664-74-0)

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, identified by its CAS number 108664-74-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in medicinal chemistry. The presence of both a 4-methoxyphenyl group and a 1H-1,2,4-triazol-1-yl moiety imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

The 4-methoxyphenyl group, a substituted benzene ring with a methoxy (-OCH₃) substituent at the para position, contributes to the compound's hydrophobicity and aromaticity. This aromatic system is often found in biologically active molecules, where it can participate in π-stacking interactions and hydrophobic effects. The methoxy group further modulates the electronic properties of the aromatic ring, enhancing its ability to engage in hydrogen bonding interactions with polar residues in proteins or nucleic acids.

Conversely, the 1H-1,2,4-triazol-1-yl group introduces a heterocyclic ring system characterized by three nitrogen atoms. Triazoles are known for their versatility in medicinal chemistry, often serving as key pharmacophores in antifungal, antiviral, and anticancer agents. The nitrogen atoms in the triazole ring can act as hydrogen bond donors or acceptors, facilitating specific binding to biological targets. Additionally, the triazole moiety can undergo various chemical transformations, such as nucleophilic substitution or cyclization reactions, which may be exploited in synthetic chemistry to derivatize or functionalize the molecule further.

The combination of these two distinct moieties—the 4-methoxyphenyl group and the 1H-1,2,4-triazol-1-yl group—creates a scaffold with potential for multiple modes of action. Such structural complexity is often leveraged in drug design to enhance binding affinity and selectivity against specific biological targets. In recent years, computational methods have been increasingly employed to model the interactions of this compound with protein receptors. Molecular docking studies suggest that 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one may interact with enzymes or receptors involved in metabolic pathways relevant to inflammation and cancer.

One of the most promising areas of research involving this compound is its potential as an inhibitor of kinases—enzymes critical for cell signaling pathways. Kinases are implicated in numerous diseases, including cancer and autoimmune disorders. Preliminary studies have indicated that derivatives of this molecule exhibit kinase inhibition activity by competing with ATP for binding sites on the enzyme active pocket. The triazol-1-yl group is particularly well-suited for this role due to its ability to mimic the adenine portion of ATP while forming stable complexes with kinase domains.

The pharmaceutical industry has been particularly interested in developing small molecules that modulate kinase activity for therapeutic purposes. The structural features of 108664-74-0, such as its aromaticity and heterocyclic nitrogen-rich core, make it an attractive candidate for further optimization into a lead compound. Researchers have been exploring synthetic strategies to modify various positions on the molecule while retaining its core structure. For instance, introducing additional substituents on the phenyl ring or altering the connectivity between the phenyl and triazole moieties could enhance its pharmacological properties.

In vitro assays have provided preliminary evidence of biological activity for 108664-74-0, particularly in contexts involving inflammation and cell proliferation. These assays measure endpoints such as enzyme inhibition rates or changes in cellular viability following exposure to the compound. While these results are encouraging, they must be validated through more rigorous testing before any clinical applications can be considered. Nevertheless, they underscore the compound's potential as a starting point for developing novel therapeutic agents.

The synthesis of 108664-74-0 presents an interesting challenge due to its complex architecture. Traditional organic synthesis techniques have been employed to construct both the phenyl and triazole moieties separately before coupling them into the final product. Advances in synthetic methodologies have enabled more efficient routes to this compound without compromising purity or yield. Techniques such as palladium-catalyzed cross-coupling reactions have proven particularly useful for forming carbon-carbon bonds between different parts of the molecule.

The growing interest in heterocyclic compounds like triazoles stems from their broad spectrum of biological activities and synthetic accessibility. The triazole ring can be incorporated into molecules through various synthetic strategies without excessive computational overhead during drug design processes—a critical consideration when evaluating large libraries of compounds for screening purposes.

As computational power increases and machine learning models become more sophisticated at predicting molecular properties from structural data, 108664-74-0 may find new applications through virtual screening efforts aimed at identifying novel drug candidates based on existing scaffolds like this one. Such approaches accelerate traditional discovery pipelines by prioritizing compounds most likely to exhibit desired biological activities before experimental validation becomes necessary.

In conclusion, 108664 - 74 - 0 () represents an intriguing molecule with potential applications across multiple therapeutic areas due to its unique structural features combining aromaticity with nitrogen-rich heterocycles . While further research is needed before any clinical translations can occur , current studies suggest promising avenues toward developing novel therapeutics based on related scaffolds . As medicinal chemists continue refining synthetic methodologies alongside computational tools , compounds like this one will remain at forefronts investigations into next generation pharmaceuticals .

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